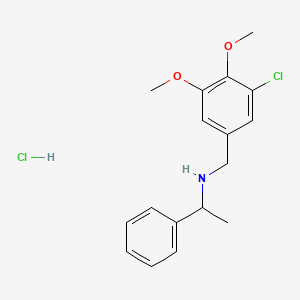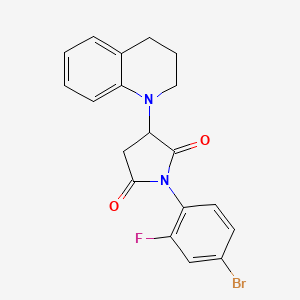![molecular formula C14H16N2O4 B4232723 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4232723.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione
描述
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione, commonly known as MDMA or ecstasy, is a psychoactive drug that has gained significant attention in recent years due to its potential therapeutic applications. MDMA is a member of the amphetamine class of drugs and is known for its ability to induce feelings of euphoria, empathy, and heightened sensory perception. However, the use of MDMA as a recreational drug has been associated with various adverse effects, including neurotoxicity, cognitive impairment, and addiction. Despite these concerns, recent scientific research has shown that MDMA may have therapeutic potential for the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD) and anxiety.
作用机制
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and cognitive function. MDMA also activates the release of oxytocin, a hormone associated with social bonding and trust. The combination of these effects is thought to underlie the therapeutic potential of MDMA for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. These effects can be potentially dangerous, especially when the drug is taken in high doses or in combination with other substances. Long-term use of MDMA has been associated with various adverse effects, including neurotoxicity, cognitive impairment, and addiction.
实验室实验的优点和局限性
MDMA has several advantages for use in laboratory experiments. It is a potent psychoactive compound that can induce specific changes in behavior and brain function, making it a valuable tool for studying the neurobiology of psychiatric disorders. Additionally, MDMA has a relatively short half-life, which allows researchers to precisely control the timing of drug administration. However, the use of MDMA in laboratory experiments is limited by its potential for neurotoxicity and adverse effects on the cardiovascular system.
未来方向
There are several areas of future research that could further elucidate the therapeutic potential of MDMA. One promising direction is the investigation of MDMA-assisted psychotherapy for the treatment of other psychiatric disorders, such as depression and social anxiety disorder. Additionally, research is needed to better understand the mechanisms underlying the therapeutic effects of MDMA and to develop safer and more effective methods for administering the drug. Finally, there is a need for further research into the long-term effects of MDMA use, both in therapeutic and recreational contexts.
科学研究应用
MDMA has been the subject of numerous scientific studies in recent years, with a particular focus on its potential therapeutic applications. Research has shown that MDMA may be effective in the treatment of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione, a debilitating condition that affects millions of people worldwide. MDMA-assisted psychotherapy has been shown to reduce symptoms of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione, including anxiety, depression, and avoidance behavior. Additionally, MDMA has been studied for its potential to treat other psychiatric disorders, including social anxiety disorder and depression.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-16-13(17)6-10(14(16)18)15-7-9-3-4-11-12(5-9)20-8-19-11/h3-5,10,15H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRPNKAUBDOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide](/img/structure/B4232641.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232649.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4232655.png)

![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)
![ethyl 5-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4232688.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)
![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4232706.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4232720.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)